molecular formula C9H14N2O B13595177 3-(3-Piperidylmethyl)isoxazole

3-(3-Piperidylmethyl)isoxazole

Cat. No.: B13595177
M. Wt: 166.22 g/mol
InChI Key: TUZLNACQCCVNDB-UHFFFAOYSA-N
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Description

3-(3-Piperidylmethyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Piperidylmethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 3-(3-Piperidylmethyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms in different positions.

    Thiazole: Contains sulfur instead of oxygen.

Uniqueness

3-(3-Piperidylmethyl)isoxazole is unique due to the presence of the piperidine moiety, which can enhance its biological activity and selectivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-2-8(7-10-4-1)6-9-3-5-12-11-9/h3,5,8,10H,1-2,4,6-7H2

InChI Key

TUZLNACQCCVNDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=NOC=C2

Origin of Product

United States

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